The synthesis of 2-Aminobenzo[d]oxazole-4-carbaldehyde can be achieved through several methods:
In the microwave-assisted synthesis, reaction conditions typically involve the use of specific solvents such as ethanol or dimethylformamide under controlled temperatures. The reaction can be monitored using techniques like thin-layer chromatography to ensure completion.
The molecular formula of 2-Aminobenzo[d]oxazole-4-carbaldehyde is , with a molecular weight of approximately 162.15 g/mol. The structure features:
The compound's structural data can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C8H6N2O |
Molecular Weight | 162.15 g/mol |
IUPAC Name | 2-Aminobenzo[d]oxazole-4-carbaldehyde |
InChI | InChI=1S/C8H6N2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H,9H2 |
InChI Key | IRDMDHYZVGOZHL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)C=O)N |
2-Aminobenzo[d]oxazole-4-carbaldehyde undergoes several types of chemical reactions:
Each reaction type requires specific conditions, such as temperature control and solvent choice, which are critical for optimizing yields and selectivity.
The mechanism of action for 2-Aminobenzo[d]oxazole-4-carbaldehyde primarily involves its ability to participate in various chemical transformations due to its reactive functional groups. The amino and aldehyde groups allow it to engage in nucleophilic attacks, facilitating the formation of new chemical bonds. This reactivity makes it a valuable intermediate in organic synthesis, especially in creating more complex molecules with potential biological activity.
Relevant data on physical properties include melting points and boiling points that vary based on purity and specific synthesis conditions.
2-Aminobenzo[d]oxazole-4-carbaldehyde has diverse applications in scientific research:
Research continues into its potential applications in drug development and other fields due to its unique structural features and reactivity profile .
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0